1-(5-Chloro-3-fluoropyridin-2-yl)-4-(2-methoxyphenyl)piperazine
Description
1-(5-Chloro-3-fluoropyridin-2-yl)-4-(2-methoxyphenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Properties
Molecular Formula |
C16H17ClFN3O |
|---|---|
Molecular Weight |
321.78 g/mol |
IUPAC Name |
1-(5-chloro-3-fluoropyridin-2-yl)-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C16H17ClFN3O/c1-22-15-5-3-2-4-14(15)20-6-8-21(9-7-20)16-13(18)10-12(17)11-19-16/h2-5,10-11H,6-9H2,1H3 |
InChI Key |
ZUPNEYSGDUCCNK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=C(C=C(C=N3)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-3-fluoropyridin-2-yl)-4-(2-methoxyphenyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-3-fluoropyridine and 2-methoxyphenylpiperazine.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) under reflux conditions.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-3-fluoropyridin-2-yl)-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups onto the pyridine ring.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-3-fluoropyridin-2-yl)-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to its observed pharmacological effects. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloropyridin-2-yl)-4-(2-methoxyphenyl)piperazine
- 1-(5-Fluoropyridin-2-yl)-4-(2-methoxyphenyl)piperazine
- 1-(5-Chloro-3-methylpyridin-2-yl)-4-(2-methoxyphenyl)piperazine
Uniqueness
1-(5-Chloro-3-fluoropyridin-2-yl)-4-(2-methoxyphenyl)piperazine is unique due to the presence of both chloro and fluoro substituents on the pyridine ring, which may confer distinct electronic and steric properties. These properties can influence the compound’s reactivity and biological activity, making it a valuable scaffold for drug discovery and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
